REACTION_SMILES
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[CH3:1][C:2](=[O:3])[OH:4].[Ca+2:18].[Cl:16][O-:17].[Cl:19][O-:20].[Cl:21][CH2:22][Cl:23].[NH2:5][c:6]1[c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13][cH:14][cH:15]1>>[NH2:5][c:6]1[c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][c:13]([Cl:16])[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ca+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-]Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-]Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccccc1N
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(Cl)ccc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |